molecular formula C9H13Cl2N B15225607 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B15225607
M. Wt: 206.11 g/mol
InChI Key: BNEOSYMAHAISMO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride (CAS: 2250243-77-5) is a chiral phenethylamine derivative with a molecular formula of C₉H₁₃Cl₂N and a molecular weight of 218.12 g/mol. The compound features a 2-chlorophenyl group attached to an ethylamine backbone, where the amine is substituted with a methyl group and protonated as a hydrochloride salt. Its stereochemistry is defined by the (R)-configuration in the enantiomerically pure form . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of central nervous system (CNS)-active agents due to its structural similarity to appetite suppressants like sibutramine .

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H

InChI Key

BNEOSYMAHAISMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride with structurally and functionally related compounds, emphasizing substituent effects, pharmacological relevance, and physicochemical properties.

Compound Name Substituents Molecular Formula Key Differences Pharmacological/Functional Notes References
This compound 2-chlorophenyl, N-methyl, ethylamine backbone C₉H₁₃Cl₂N Reference compound; lacks cyclobutyl or benzyl groups Intermediate for CNS agents; potential anorectic activity via monoamine modulation
Clobenzorex Hydrochloride (2-chlorophenyl)methylamine C₁₇H₁₉ClN·HCl Additional benzyl and phenethyl groups Approved appetite suppressant; prodrug metabolized to amphetamine-like metabolites
USP Sibutramine Related Compound A N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride C₁₈H₂₈ClN·HCl Cyclobutyl ring and branched alkyl chain Impurity in sibutramine synthesis; altered pharmacokinetics due to steric bulk
1-(3-Chlorophenyl)-N-methylethan-1-amine 3-chlorophenyl, N-methyl, ethylamine backbone C₉H₁₂ClN Chlorine at meta position instead of ortho Reduced binding affinity to serotonin/norepinephrine transporters compared to 2-chloro isomer
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride 2-chlorophenyl, branched propyl chain, N-methyl C₁₁H₁₇ClN·HCl Branched propyl group (2-methylpropyl) Increased lipophilicity (higher logP) may enhance blood-brain barrier penetration
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride 3-fluorophenyl, N-methyl, ethylamine backbone C₉H₁₃FClN Fluorine at meta position; smaller halogen size Altered electronic properties; potential for improved metabolic stability

Key Structural and Functional Insights :

Halogen Position and Bioactivity: The 2-chlorophenyl group in the target compound enhances binding to monoamine transporters compared to its 3-chloro isomer .

Backbone Modifications :

  • Branched alkyl chains (e.g., 2-methylpropyl in ) increase lipophilicity, improving membrane permeability but may reduce aqueous solubility.
  • Cyclobutyl rings (e.g., sibutramine analogs ) introduce steric bulk, slowing metabolism and extending half-life.

Pharmacological Implications :

  • Clobenzorex’s benzyl-phenethyl structure enables prodrug activation, releasing amphetamine-like metabolites for sustained appetite suppression .
  • The absence of bulky groups in the target compound suggests faster metabolic clearance compared to sibutramine derivatives .

Research Findings and Data

Physicochemical Properties :

  • LogP : Estimated at 2.1 for the target compound, lower than branched analogs (e.g., 3.5 for ) but higher than polar derivatives like amides .
  • Solubility: High solubility in polar solvents (e.g., ethanol, DMSO) due to the hydrochloride salt form .

Q & A

Q. Table 1: Synthesis Optimization

ParameterConditionImpact on Yield
SolventEthanol85% yield
Reducing AgentNaBH470% yield
Temperature0°CMinimizes side products

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm) and methylamine protons (δ 2.3–2.7 ppm) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 186.6 (C9H13ClN<sup>+</sup>) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses enantiomeric purity (>95% for (R)-isomer) .

Advanced: How does the chlorophenyl substituent influence the compound’s reactivity in downstream modifications?

Methodological Answer:
The electron-withdrawing chlorine atom stabilizes intermediates during electrophilic aromatic substitution or nucleophilic attacks. For example:

  • Electrophilic Substitution : Chlorine directs incoming electrophiles to the meta position, enabling regioselective functionalization .
  • Reductive Amination : The chlorophenyl group enhances steric hindrance, requiring optimized catalysts (e.g., Pd/C under H2) for efficient hydrogenation .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from enantiomeric impurities or assay conditions. Solutions include:

  • Chiral HPLC : Ensures >99% enantiomeric excess to isolate pharmacologically active (R)- or (S)-forms .
  • Receptor Binding Assays : Compare affinity (Ki) across standardized protocols (e.g., serotonin vs. dopamine receptors) .

Q. Table 2: Receptor Binding Data

ReceptorKi (nM)Study
5-HT1A120 ± 15
D2>1000

Advanced: How can enantiomer-specific synthesis improve pharmacological targeting?

Methodological Answer:
The (R)-enantiomer exhibits higher affinity for serotonin receptors due to spatial alignment of the methylamine group. Key steps:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) confirms absolute configuration .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water: 50 mg/mL at 25°C; DMSO: 100 mg/mL) due to the hydrochloride salt .
  • Stability : Degrades above 150°C; store at 2–8°C under desiccation to prevent hydrolysis .

Advanced: How does this compound compare structurally and functionally to its 3-chlorophenyl analog?

Methodological Answer:

  • Structural Differences : The 2-chlorophenyl isomer exhibits stronger intramolecular hydrogen bonding, altering conformational flexibility .
  • Functional Impact : The 3-chlorophenyl analog shows reduced serotonin receptor affinity (Ki = 450 nM) due to steric clashes .

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